molecular formula C52H44O10P2 B12305268 13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B12305268
M. Wt: 890.8 g/mol
InChI Key: HVJXTZRGNPRQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex organophosphorus derivative characterized by a pentacyclic core structure with fused dioxolane and dioxaphosphorane rings. Its molecular architecture features two 2,2-dimethyl-1,3-dioxolane groups linked via an ethoxy bridge to a central 12,14-dioxa-13-phosphapentacyclo framework. The presence of phosphorus within the cyclic system introduces unique electronic and steric properties, making it relevant for applications in catalysis, materials science, or medicinal chemistry. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques such as $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and UV spectroscopy, as demonstrated in studies of analogous organophosphorus systems .

Properties

Molecular Formula

C52H44O10P2

Molecular Weight

890.8 g/mol

IUPAC Name

13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C52H44O10P2/c1-51(2)53-29-43(55-51)49(61-63-57-39-25-21-31-13-5-9-17-35(31)45(39)46-36-18-10-6-14-32(36)22-26-40(46)58-63)50(44-30-54-52(3,4)56-44)62-64-59-41-27-23-33-15-7-11-19-37(33)47(41)48-38-20-12-8-16-34(38)24-28-42(48)60-64/h5-28,43-44,49-50H,29-30H2,1-4H3

InChI Key

HVJXTZRGNPRQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of dioxolane rings and the incorporation of phosphapentacyclo structures. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more reactive intermediate, while reduction could produce a more stable derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploring its therapeutic potential, such as its ability to interact with specific biological targets.

    Industry: Utilizing its unique chemical properties in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic outcomes or other applications.

Biological Activity

The compound is a complex phosphapentacyclic structure containing multiple dioxolane moieties and phosphonate functionalities. This article reviews its biological activity based on existing literature and experimental findings.

Overview of the Compound

The compound is characterized by a unique structure that incorporates dioxolane rings and a phosphapentacyclic backbone . Such structural features are often associated with various biological activities due to their ability to interact with biological macromolecules.

Chemical Structure

FeatureDescription
Molecular FormulaC₃₁H₄₁O₁₄P₂
Key Functional GroupsDioxolane rings, phosphonate groups
IUPAC Name13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo...

Antimicrobial Activity

Research has indicated that compounds containing dioxolane structures exhibit significant antibacterial and antifungal properties. For instance:

  • A study synthesized various 1,3-dioxolanes and tested their biological activity against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that most derivatives displayed notable antifungal activity against C. albicans, with some exhibiting antibacterial effects against Gram-positive bacteria like S. aureus and S. epidermidis .

The biological activity of dioxolanes is often attributed to their ability to interfere with cellular processes:

  • Enzyme Inhibition : Dioxolanes may act as enzyme inhibitors by mimicking substrate structures or binding to active sites.
  • Membrane Disruption : Some studies suggest that these compounds can integrate into bacterial membranes, leading to cell lysis.

Case Studies

  • Antifungal Activity : In a series of experiments involving synthesized dioxolanes:
    • Compounds were tested against Candida albicans, showing significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 625 µg/mL to 1250 µg/mL .
  • Antibacterial Screening : Another study highlighted the antibacterial efficacy of certain dioxolane derivatives:
    • Compounds demonstrated effective inhibition against S. aureus and E. faecalis, while exhibiting no activity against E. coli or Klebsiella pneumoniae .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies involving dioxolane derivatives:

Compound IDAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound 1625 (S. aureus)Not tested
Compound 21250 (S. epidermidis)500 (C. albicans)
Compound 3No activityNot tested
Compound 4625 (E. faecalis)250 (C. albicans)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (). Both feature a phosphorus atom within a pentacyclic scaffold and dioxolane substituents. Key differences include:

  • Substituent Groups: The target compound has bis(2,2-dimethyl-1,3-dioxolan-4-yl)ethoxy linkages, whereas the analogue in incorporates dimethylamino and methoxymethyl groups.
  • Electronic Effects: The absence of amino groups in the target compound may reduce its basicity compared to the dimethylamino-containing analogue.

Spectroscopic Data Comparison

Studies on structurally related compounds, such as polybrominated diphenyl ethers () and Calophyllum-derived triterpenoids (), highlight the importance of $^{13}\text{C}$-NMR chemical shifts for confirming regiochemistry and substituent effects. For example:

  • A-ring $^{13}\text{C}$-NMR shifts in brominated phenols (e.g., 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol) show deviations of <1 ppm compared to constitutional isomers, indicating high predictability for similar frameworks .
  • Friedelinol derivatives () exhibit $^{1}\text{H}$-NMR peaks at δ 3.2–5.0 ppm for oxygenated protons, a range likely applicable to the dioxolane protons in the target compound .

Environmental and Toxicological Profiles

For example:

  • LD${50}$ Values: Dimethoate, an organophosphate pesticide, has an LD${50}$ of 0.1–0.3 μg/bee, suggesting that phosphorus-containing compounds may exhibit significant bioactivity .
  • Pollutant Categorization: The NEIVA database classifies complex organophosphates under "NMOC_g" (non-methane organic compounds, gaseous) or "PM" (particulate matter) based on volatility and molecular weight .

Data Tables

Table 1. Structural Comparison of Phosphapentacyclo Derivatives

Property Target Compound Analogue
Core Structure 12,14-dioxa-13-phosphapentacyclo 12,14-dioxa-13-phosphapentacyclo
Substituents Bis(2,2-dimethyl-1,3-dioxolan-4-yl)ethoxy Dimethylamino, methoxymethyl
Molecular Weight (Inferred) ~800–850 g/mol ~750–800 g/mol
Key Functional Groups Dioxolane, phosphorous-oxygen bonds Amino, phosphorous-oxygen bonds

Table 2. Spectroscopic Benchmarks from Analogues

Compound Type $^{1}\text{H}$-NMR Range (δ, ppm) $^{13}\text{C}$-NMR Range (δ, ppm) Source
Dioxolane-containing systems 1.2–1.5 (CH$3$), 3.5–4.5 (OCH$2$) 70–110 (C-O), 20–25 (CH$_3$)
Brominated phenols 6.8–7.5 (aromatic H) 110–150 (aromatic C), 30–40 (C-Br)

Research Implications and Gaps

  • Synthesis Challenges : The steric bulk of bis(dioxolane) groups may complicate the phosphorylation step, necessitating optimized catalysts or protecting-group strategies.
  • Environmental Impact : Categorization within emissions databases (e.g., NEIVA) requires empirical data on volatility and degradation pathways .
  • Biological Activity: Structural similarities to bioactive organophosphates () warrant cytotoxicity and enzyme inhibition assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.